molecular formula C15H13FO2 B14080563 4-Fluorophenyl 4-ethylbenzoate CAS No. 100633-60-1

4-Fluorophenyl 4-ethylbenzoate

Cat. No.: B14080563
CAS No.: 100633-60-1
M. Wt: 244.26 g/mol
InChI Key: ZLSNZOPVYRFOKL-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-ethylbenzoate is an organic compound with the molecular formula C15H13FO2. It is a fluorinated ester, which means it contains a fluorine atom attached to a phenyl ring and an ester functional group. This compound is known for its applications in various fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-ethylbenzoate typically involves the esterification of 4-fluorophenol with 4-ethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-ethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-ethylbenzoate in various applications depends on its chemical structure and reactivity:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 4-ethylbenzoate is unique due to its specific combination of a fluorine atom and an ethyl group on the benzoate ester. This combination imparts distinct physical and chemical properties, such as its liquid crystalline behavior and reactivity in photolysis and substitution reactions .

Properties

IUPAC Name

(4-fluorophenyl) 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSNZOPVYRFOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545858
Record name 4-Fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100633-60-1
Record name 4-Fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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